3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole
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Overview
Description
3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole is a synthetic organic compound characterized by the presence of a chlorophenyl group attached to a hydrazinylidene moiety, which is further connected to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole typically involves the reaction of 2-chlorophenylhydrazine with an appropriate indole derivative. One common method includes the condensation of 2-chlorophenylhydrazine with 3-formylindole under acidic or basic conditions to form the desired hydrazinylidene compound. The reaction is usually carried out in solvents like ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinylidene group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole serves as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features allow for the modification and optimization of biological activity, leading to the development of new therapeutic agents.
Industry
The compound’s stability and reactivity make it useful in the development of materials with specific properties, such as dyes, pigments, and polymers. Its applications in material science are driven by its ability to form stable and colorful compounds.
Mechanism of Action
The mechanism by which 3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological responses. The chlorophenyl group can enhance binding affinity to specific targets, while the indole ring can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole: Similar structure but with a different position of the chlorine atom on the phenyl ring.
3-[2-(2-Bromophenyl)hydrazinylidene]-3H-indole: Bromine atom instead of chlorine, which may alter reactivity and biological activity.
3-[2-(2-Methylphenyl)hydrazinylidene]-3H-indole: Methyl group instead of chlorine, affecting the compound’s steric and electronic properties.
Uniqueness
3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The presence of the indole ring also contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
26594-13-8 |
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Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(2-chlorophenyl)-(1H-indol-3-yl)diazene |
InChI |
InChI=1S/C14H10ClN3/c15-11-6-2-4-8-13(11)17-18-14-9-16-12-7-3-1-5-10(12)14/h1-9,16H |
InChI Key |
VVNOMRFLVRKKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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